molecular formula C2H5I B032736 Iodoethane-2,2,2-d3 CAS No. 7439-87-4

Iodoethane-2,2,2-d3

Cat. No.: B032736
CAS No.: 7439-87-4
M. Wt: 158.98 g/mol
InChI Key: HVTICUPFWKNHNG-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-2,2,2-d3 iodide can be synthesized through the reaction of deuterated ethanol (CD3CH2OH) with iodine (I2) and red phosphorus (P). The reaction involves the formation of phosphorus triiodide (PI3) as an intermediate, which then reacts with deuterated ethanol to produce ethyl-2,2,2-d3 iodide and phosphoric acid (H3PO3) .

Industrial Production Methods

In industrial settings, the production of ethyl-2,2,2-d3 iodide follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The crude product is typically purified by distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl-2,2,2-d3 iodide primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (SN2) where the iodine atom is replaced by other nucleophiles .

Common Reagents and Conditions

Common reagents used in reactions with ethyl-2,2,2-d3 iodide include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3). These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium hydroxide produces deuterated ethanol (CD3CH2OH), while reaction with potassium cyanide yields deuterated ethyl cyanide (CD3CH2CN) .

Scientific Research Applications

Ethyl-2,2,2-d3 iodide is widely used in scientific research due to its isotopic labeling properties. It is commonly used in:

Mechanism of Action

The mechanism of action of ethyl-2,2,2-d3 iodide involves its ability to undergo nucleophilic substitution reactions. The iodine atom in the molecule acts as a leaving group, allowing the deuterated ethyl group (CD3CH2-) to be transferred to other molecules. This property makes it useful in isotopic labeling and tracing studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl-2,2,2-d3 iodide is unique due to the presence of three deuterium atoms, which makes it particularly useful for studies requiring isotopic labeling. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various scientific applications .

Properties

IUPAC Name

1,1,1-trideuterio-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTICUPFWKNHNG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452044
Record name Ethyl-2,2,2-d3 iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7439-87-4
Record name Ethane-1,1,1-d3, 2-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7439-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl-2,2,2-d3 iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7439-87-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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